8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound with the molecular formula C9H7FO2. It is a derivative of isochromanone, featuring a fluorine atom at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the reaction of phenolic compounds with cyclic ketones. Another method includes the oxidation of isochroman derivatives . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted isochromanones .
Scientific Research Applications
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione: This compound is similar in structure but contains an additional carbonyl group at the 3rd position.
3,4-dihydro-1H-2-benzopyran-1-one: Lacks the fluorine atom, making it less reactive compared to 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one.
8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one: Contains a hydroxyl group instead of a fluorine atom, altering its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in this compound makes it unique compared to its analogs. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and potential biological activities .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |
InChI Key |
YSBIDSQIIGYXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=CC=C2F |
Origin of Product |
United States |
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